Ethyl 2-Fluoropropionate

Lithium secondary battery Electrolyte solvent Ionic conductivity

Ethyl 2-fluoropropionate (CAS 127306-59-6; also 349-43-9) is a fluorinated propionic acid ethyl ester with the molecular formula C5H9FO2 and a molecular weight of 120.12 g/mol. It appears as a colorless to pale yellow liquid with a density of approximately 0.997–1.03 g/cm³ and a boiling point range of 121–128°C.

Molecular Formula C5H9FO2
Molecular Weight 120.12 g/mol
CAS No. 127306-59-6
Cat. No. B136957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Fluoropropionate
CAS127306-59-6
Molecular FormulaC5H9FO2
Molecular Weight120.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)F
InChIInChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
InChIKeyODMITNOQNBVSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Fluoropropionate (CAS 127306-59-6) | Fluorinated Ester Building Block & Electrolyte Solvent


Ethyl 2-fluoropropionate (CAS 127306-59-6; also 349-43-9) is a fluorinated propionic acid ethyl ester with the molecular formula C5H9FO2 and a molecular weight of 120.12 g/mol . It appears as a colorless to pale yellow liquid with a density of approximately 0.997–1.03 g/cm³ and a boiling point range of 121–128°C . This α-fluoroester is distinguished from non-fluorinated ethyl propionate and halogenated analogs (e.g., ethyl 2-chloropropionate, ethyl 2-bromopropionate) by the presence of a fluorine atom at the α-carbon, which imparts unique electronic, steric, and physicochemical properties relevant to organic synthesis and electrochemical applications [1].

Why Ethyl 2-Fluoropropionate Cannot Be Substituted by Generic Ethyl Propionate or Other Halogenated Analogs


Generic substitution of ethyl 2-fluoropropionate with non-fluorinated ethyl propionate or other halogenated esters (chloro, bromo) is not functionally equivalent due to marked differences in physicochemical properties and reactivity. The α-fluorine substitution in ethyl 2-fluoropropionate significantly alters the electronic environment, steric profile, and metabolic stability compared to non-fluorinated or chloro/bromo analogs [1]. These differences manifest in measurable changes in relative permittivity, viscosity, and ionic conductivity when used as an electrolyte solvent, as well as distinct reactivity patterns in nucleophilic substitution and stereoselective transformations [2]. Consequently, procurement decisions must be based on quantifiable, application-specific performance metrics rather than generic class equivalence.

Quantitative Differentiation: Ethyl 2-Fluoropropionate vs. Closest Analogs – A Procurement-Focused Evidence Guide


Ionic Conductivity Advantage in Li-Ion Battery Electrolytes Over 2-Fluoroethyl Propionate and Ethyl Propionate

In a direct head-to-head comparison of monofluorinated ethyl propionate positional isomers, ethyl 2-fluoropropionate (E2FP) demonstrated superior ionic conductivity when formulated with 1 mol dm⁻³ LiPF₆. At 40°C, the ionic conductivity of E2FP was 6.5 mS cm⁻¹, compared to 4.2 mS cm⁻¹ for 2-fluoroethyl propionate (2FEP) and 4.8 mS cm⁻¹ for ethyl 3-fluoropropionate (E3FP) [1]. Above room temperature, E2FP and E3FP both outperformed non-fluorinated ethyl propionate (EP) [1].

Lithium secondary battery Electrolyte solvent Ionic conductivity

Viscosity Advantage Over 2-Fluoroethyl Propionate and Ethyl 3-Fluoropropionate

In the same comparative study, ethyl 2-fluoropropionate (E2FP) exhibited the lowest viscosity among the monofluorinated ethyl propionate isomers. At 25°C, E2FP viscosity was measured at 0.98 mPa·s, compared to 1.24 mPa·s for 2FEP and 1.08 mPa·s for E3FP [1]. Lower viscosity facilitates better wetting of separator and electrode materials and enhances mass transport of Li⁺ ions.

Lithium battery Electrolyte Viscosity

Relative Permittivity (Dielectric Constant) Advantage Over 2-Fluoroethyl Propionate

The relative permittivity (dielectric constant) of ethyl 2-fluoropropionate (E2FP) was determined to be 9.8 at 25°C, which is significantly higher than the 7.2 measured for 2-fluoroethyl propionate (2FEP) [1]. This higher dielectric constant enhances the dissociation of lithium salts, contributing to the observed improvements in ionic conductivity.

Lithium battery Electrolyte Dielectric constant

Synthetic Efficiency: High Yield and Purity in Halogen-Exchange Fluorination

A patented method for preparing 2-fluoropropionates via halogen-exchange fluorination of 2-chloropropionates demonstrates the synthetic accessibility of ethyl 2-fluoropropionate. Using ethyl 2-chloropropionate as the starting material, reaction with hydrogen fluoride (HF) and a titanium tetrachloride catalyst at 60°C for 24 hours afforded ethyl 2-fluoropropionate in 77.7% yield with 87.0% selectivity and 98.2% GC purity [1]. Under optimized conditions (180°C, 30 h, tin tetrachloride catalyst), the yield increased to 80.0% with 98.5% GC purity [1].

Fluorination Synthesis Process chemistry

Commercial Purity Benchmarking: ≥97% GC Purity Across Major Suppliers

Reputable suppliers consistently offer ethyl 2-fluoropropionate with ≥97% purity as determined by gas chromatography (GC). For example, TCI America specifies a minimum purity of >97.0% (GC) , while Chem-Impex and NBInno also provide ≥97% (GC) grade material . This high purity standard is critical for reproducibility in sensitive applications such as pharmaceutical intermediate synthesis and battery electrolyte formulation, where trace impurities can significantly impact performance.

Purity Quality control Procurement

Stereoselective Synthesis Potential via Enantiomerically Enriched Forms

Ethyl 2-fluoropropionate is available in enantiomerically enriched forms (e.g., (R)- or (S)-2-fluoropropionate), which are valuable for asymmetric synthesis. Patented stereoselective fluorination processes using tetrafluoroethyldimethylamine (TFEDMA) allow the production of chiral 2-fluoropropionates from lactic acid ester derivatives [1]. While quantitative comparative data between racemic and enantiopure forms are not available in the current evidence set, the existence of enantioselective synthetic routes distinguishes ethyl 2-fluoropropionate from non-chiral analogs like ethyl propionate, enabling its use in the synthesis of chiral pharmaceuticals and agrochemicals.

Chiral synthesis Enantioselective fluorination Pharmaceutical intermediates

Application Scenarios for Ethyl 2-Fluoropropionate Informed by Quantitative Evidence


High-Performance Electrolyte Co-Solvent for Lithium Metal and Lithium-Ion Batteries

Based on its superior ionic conductivity (6.5 mS cm⁻¹ at 40°C vs. 4.2 mS cm⁻¹ for 2FEP) and lower viscosity (0.98 mPa·s at 25°C) compared to isomeric analogs [1], ethyl 2-fluoropropionate is preferentially selected as a co-solvent in advanced electrolyte formulations for lithium metal batteries. Its use in a perfluorinated bisalt electrolyte enabled Li||NCM91 cells to achieve 150 mAh g⁻¹ discharge capacity after 500 cycles at 4.5 V with 99.74% average Coulombic efficiency, and 85.57% capacity retention after 100 cycles at 4.7 V [2].

Synthesis of Fluorinated Pharmaceutical Intermediates Requiring α-Fluoroester Motifs

Ethyl 2-fluoropropionate serves as a versatile building block in the synthesis of fluorinated pharmaceuticals. For instance, it is employed in the preparation of potent nicotinic acid receptor agonists for dyslipidemia treatment . The α-fluorine substitution enhances metabolic stability and lipophilicity, properties that are particularly valuable in drug design [3]. Additionally, its use in stereoselective syntheses, as evidenced by patented enantioselective fluorination processes [4], makes it a preferred reagent for constructing chiral fluorinated intermediates.

Surface Modification via Plasma Polymerization for Controlled Polymerization Initiators

Ethyl 2-fluoropropionate (E2FP) has been successfully employed as a precursor in RF glow discharge plasma polymerization to create halogen-rich surface coatings. These coatings function as highly reactive surface initiators for ARGET ATRP (activators regenerated by electron transfer atom transfer radical polymerization) [5]. The fluorine content contributes to the unique surface chemistry, enabling robust and delamination-resistant polymer brush growth for advanced material applications.

Precursor for ¹⁸F-Radiolabeling in Positron Emission Tomography (PET) Tracer Synthesis

Ethyl 2-fluoropropionate has been radiolabeled with fluorine-18 (¹⁸F) using reactor-produced [¹⁸F]fluoride [6][7]. The resulting ethyl 2-[¹⁸F]fluoropropionate serves as a prosthetic group for PET imaging, particularly in tumor detection [8]. Its ability to incorporate ¹⁸F efficiently (decay-corrected radiochemical yields >40%) via halogen-exchange from ethyl 2-bromopropionate precursors [8] makes it a valuable reagent in radiopharmaceutical chemistry.

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